molecular formula C11H24N2O3Si B12613908 CID 78068965

CID 78068965

Katalognummer: B12613908
Molekulargewicht: 260.40 g/mol
InChI-Schlüssel: NTTJQIDHPMLGSL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound with the identifier “CID 78068965” is a chemical entity listed in the PubChem database. This compound is of interest due to its unique chemical structure and potential applications in various scientific fields. Understanding its properties, synthesis, reactions, and applications can provide valuable insights for researchers and industry professionals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of CID 78068965 involves specific chemical reactions and conditions. The exact synthetic route can vary depending on the desired purity and yield. Common methods include:

    Cyclodextrin Inclusion Complex Formation: This method involves the formation of inclusion complexes with cyclodextrins, which are cyclic oligosaccharides.

    Industrial Production Methods: Industrial production often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of specialized reactors and purification techniques to isolate the desired compound.

Analyse Chemischer Reaktionen

Types of Reactions

CID 78068965 can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, resulting in the formation of oxidized products.

    Reduction: The opposite of oxidation, reduction involves the addition of hydrogen or the removal of oxygen.

    Substitution: In this reaction, one atom or group of atoms in the compound is replaced by another atom or group of atoms.

    Combustion: This reaction involves the compound reacting with oxygen to produce carbon dioxide and water

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate the reactions. The conditions can vary from room temperature to elevated temperatures, depending on the specific reaction.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may produce carbonyl compounds, while reduction may yield alcohols.

Wissenschaftliche Forschungsanwendungen

CID 78068965 has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of CID 78068965 involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to CID 78068965 include other cyclodextrin inclusion complexes and related oligosaccharides. These compounds share similar structural features and chemical properties.

Uniqueness

What sets this compound apart is its specific chemical structure and the unique properties it imparts. This uniqueness can be leveraged in various applications, making it a valuable compound for research and industrial use .

Eigenschaften

Molekularformel

C11H24N2O3Si

Molekulargewicht

260.40 g/mol

InChI

InChI=1S/C11H24N2O3Si/c1-8(2)13(9(3)4)10(14)12-7-17-11(15-5)16-6/h8-9,11H,7H2,1-6H3,(H,12,14)

InChI-Schlüssel

NTTJQIDHPMLGSL-UHFFFAOYSA-N

Kanonische SMILES

CC(C)N(C(C)C)C(=O)NC[Si]C(OC)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.